molecular formula C10H15ClN2 B1472027 Cyclobutyl(pyridin-3-yl)methanamine hydrochloride CAS No. 1864052-44-7

Cyclobutyl(pyridin-3-yl)methanamine hydrochloride

Cat. No.: B1472027
CAS No.: 1864052-44-7
M. Wt: 198.69 g/mol
InChI Key: JSYWFESZIVMICU-UHFFFAOYSA-N
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Description

Cyclobutyl(pyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H15ClN2. It is a hydrochloride salt form of cyclobutyl(pyridin-3-yl)methanamine, which is known for its applications in various scientific research fields. This compound is of interest due to its unique chemical structure, which combines a cyclobutyl group with a pyridin-3-yl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(pyridin-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of Cyclobutyl(pyridin-3-yl)methanamine: This can be achieved through the reaction of cyclobutylamine with pyridine-3-carboxaldehyde under reductive amination conditions. Common reducing agents include sodium triacetoxyborohydride or sodium cyanoborohydride.

    Conversion to Hydrochloride Salt: The free base form of cyclobutyl(pyridin-3-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Functionalized cyclobutyl(pyridin-3-yl)methanamine derivatives.

Scientific Research Applications

Cyclobutyl(pyridin-3-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobutyl(pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutyl(pyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties that make it suitable for particular applications in research and industry.

Properties

IUPAC Name

cyclobutyl(pyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-10(8-3-1-4-8)9-5-2-6-12-7-9;/h2,5-8,10H,1,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYWFESZIVMICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CN=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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